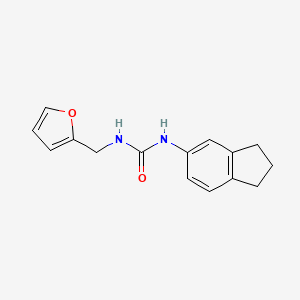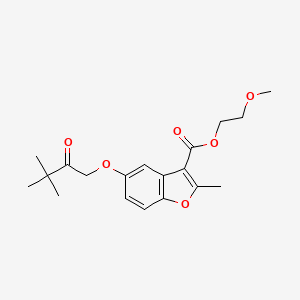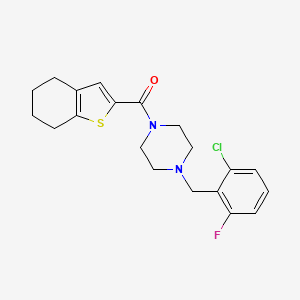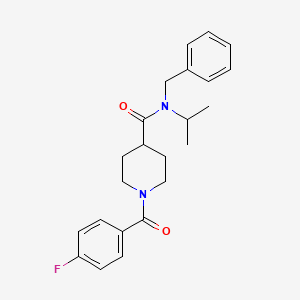![molecular formula C16H15N3O2S B4838665 N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4838665.png)
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide
Overview
Description
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide, also known as QPT-1, is a small molecule inhibitor of the enzyme transglutaminase 2 (TG2). TG2 is a multifunctional protein that is involved in many cellular processes, including cell adhesion, apoptosis, and extracellular matrix formation. QPT-1 has been shown to have potential therapeutic applications in various diseases, such as cancer, fibrosis, and neurodegenerative disorders.
Mechanism of Action
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide inhibits the activity of TG2 by binding to its active site. TG2 is involved in the cross-linking of proteins and other molecules, and its inhibition by this compound leads to the disruption of these cross-links. This disruption can have various effects on cellular processes, including the inhibition of cell adhesion, the promotion of apoptosis, and the inhibition of extracellular matrix formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer, this compound inhibits the growth and metastasis of cancer cells by reducing cell proliferation and inducing apoptosis. In fibrosis, this compound reduces fibrosis and improves organ function by reducing collagen deposition and promoting collagen degradation. In neurodegenerative disorders, this compound reduces neuronal death and improves cognitive function by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied in various disease models, providing a wealth of information on its potential therapeutic applications. One limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Another limitation is that it may have limited efficacy in certain disease models, which can limit its usefulness as a therapeutic agent.
Future Directions
There are several future directions for research on N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, fibrosis, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of TG2, which can improve the efficacy and specificity of the inhibitors. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of this compound on cellular processes, which can provide insights into the development of new therapeutic strategies.
Scientific Research Applications
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting TG2. In fibrosis, this compound has been shown to reduce fibrosis and improve organ function in animal models. In neurodegenerative disorders, this compound has been shown to reduce neuronal death and improve cognitive function.
Properties
IUPAC Name |
N-[3-(4-oxoquinazolin-3-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(14-7-3-10-22-14)17-8-4-9-19-11-18-13-6-2-1-5-12(13)16(19)21/h1-3,5-7,10-11H,4,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLNXFXYBTBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)

![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4838614.png)
![2-methyl-7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4838622.png)
![methyl 5-methyl-4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4838626.png)




![1-[4-(acetylamino)phenyl]-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4838654.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4838660.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4838672.png)
![5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4838679.png)
